

# Toxicological Profile of Quetiapine Hydroxy Impurity: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Quetiapine Hydroxy Impurity*

Cat. No.: *B1311914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the available toxicological information for **Quetiapine Hydroxy Impurity**, a known related substance of the atypical antipsychotic drug, Quetiapine. This document collates known data on its chemical identity, and genotoxicity, and outlines the regulatory landscape for impurity qualification. Due to a notable lack of extensive, publicly available toxicological studies on this specific impurity, this guide also discusses the established toxicological profile of the parent compound, Quetiapine, to provide a comparative context. Standard toxicological assessment workflows and potential interactions with known signaling pathways are presented to guide future research and safety evaluations. All quantitative data is summarized in structured tables, and key conceptual frameworks are visualized using diagrams.

## Introduction

Quetiapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any synthesized pharmaceutical product, the manufacturing process and storage of Quetiapine can result in the formation of impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, reporting, and toxicological qualification of impurities in drug substances to ensure patient safety.

One such related substance is **Quetiapine Hydroxy Impurity**, also known by several synonyms including Quetiapine Desethoxy Impurity and Quetiapine Alcohol Impurity. The presence of this and other impurities must be controlled within acceptable limits, which are established based on a thorough toxicological risk assessment. This guide focuses specifically on the toxicological profile of **Quetiapine Hydroxy Impurity**.

## Chemical Identity

A clear identification of the impurity is fundamental for any toxicological assessment.

| Identifier        | Information                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2-[4-(Dibenzo[b,f][1]thiazepin-11-yl)piperazin-1-yl]ethanol                                                       |
| Synonyms          | Quetiapine Hydroxy Impurity, Quetiapine Desethoxy Impurity, Quetiapine Alcohol Impurity, Quetiapine EP Impurity I |
| CAS Number        | 329216-67-3 (Free Base) <a href="#">[2]</a> , 329218-14-6 (Dihydrochloride Salt) <a href="#">[3]</a>              |
| Molecular Formula | C <sub>19</sub> H <sub>21</sub> N <sub>3</sub> OS                                                                 |
| Molecular Weight  | 339.46 g/mol                                                                                                      |

## Toxicological Data

The available toxicological data for **Quetiapine Hydroxy Impurity** is limited. The following tables summarize the findings from material safety data sheets (MSDS) and the general lack of comprehensive studies.

## Acute Toxicity

| Parameter | Value         | Species       | Route | Reference           |
|-----------|---------------|---------------|-------|---------------------|
| LD50      | >10,000 mg/kg | Not Specified | Oral  | <a href="#">[4]</a> |

Note: This LD50 value suggests a low order of acute toxicity by the oral route. However, the lack of species and detailed study information limits its interpretation.

## Genotoxicity

| Assay        | Result | Reference           |
|--------------|--------|---------------------|
| Mutagenicity | NIL    | <a href="#">[4]</a> |

Note: "NIL" in the context of the MSDS likely indicates no mutagenic effects were observed or are known. The specific type of mutagenicity assay (e.g., Ames test) was not specified.

## Other Toxicological Endpoints

The following table reflects the general lack of publicly available data for other critical toxicological endpoints.

| Endpoint                          | Data              | Reference           |
|-----------------------------------|-------------------|---------------------|
| Carcinogenicity                   | NIL               | <a href="#">[4]</a> |
| Teratogenicity                    | NIL               | <a href="#">[4]</a> |
| Reproductive Effects              | NIL               | <a href="#">[4]</a> |
| Neurotoxicity                     | NIL               | <a href="#">[4]</a> |
| Skin Corrosion/Irritation         | No data available | <a href="#">[5]</a> |
| Serious Eye Damage/Irritation     | No data available | <a href="#">[5]</a> |
| Respiratory or Skin Sensitization | No data available | <a href="#">[5]</a> |

## Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Quetiapine Hydroxy Impurity** are not available in the public domain. However, a standard workflow for impurity qualification, based on ICH guidelines, can be proposed.

## Hypothetical Experimental Workflow for Toxicological Qualification

The following diagram illustrates a typical decision tree and experimental workflow for the toxicological assessment of a pharmaceutical impurity.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the toxicological assessment of a pharmaceutical impurity.

# Signaling Pathways

There is no specific information available regarding the interaction of **Quetiapine Hydroxy Impurity** with cellular signaling pathways. However, the parent drug, Quetiapine, is known to exert its therapeutic effects through antagonism of multiple neurotransmitter receptors. It is plausible that the hydroxy impurity, being structurally similar, could interact with the same or similar targets, although its affinity and activity are unknown.

## Known Signaling Pathways of Quetiapine

The following diagram illustrates the primary receptor targets of Quetiapine.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. allmpus.com [allmpus.com]
- 3. Quetiapine Impurities | SynZeal [synzeal.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cleanchemlab.com [cleanchemlab.com]
- To cite this document: BenchChem. [Toxicological Profile of Quetiapine Hydroxy Impurity: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311914#toxicological-profile-of-quetiapine-hydroxy-impurity>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)